

Comparative FTIR Spectroscopy for Functional Group Analysis: 4-(Mesitylamino)-4-oxobutanoic acid

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Compound of Interest

Compound Name: 4-(Mesitylamino)-4-oxobutanoic acid

Cat. No.: B1269554

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This guide provides a comparative analysis of the functional groups present in **4-(Mesitylamino)-4-oxobutanoic acid** using Fourier-Transform Infrared (FTIR) spectroscopy. The expected vibrational frequencies are compared with those of its precursors, succinic anhydride and mesitylamine, to confirm the successful synthesis and identify key molecular vibrations. This information is crucial for researchers and professionals in drug development and chemical synthesis for structural elucidation and quality control.

Predicted and Comparative Vibrational Frequencies

The formation of **4-(Mesitylamino)-4-oxobutanoic acid** from succinic anhydride and mesitylamine results in the appearance of characteristic bands for a secondary amide and a carboxylic acid, alongside the disappearance of the anhydride and primary amine bands. The table below summarizes the expected FTIR absorption frequencies for the product and its precursors.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹) in 4-(Mesitylamino)-4-oxobutanoic acid	Comparative Wavenumber (cm ⁻¹) in Succinic Anhydride	Comparative Wavenumber (cm ⁻¹) in Mesitylamine
Carboxylic Acid	O-H Stretch	3300 - 2500 (very broad)[1][2][3][4]	-	-
Carboxylic Acid	C=O Stretch	~1710 (strong, sharp)[2][3][4]	1860 & 1780 (two bands)	-
Secondary Amide	N-H Stretch	3370 - 3170 (single, sharp)[5][6]	-	3450 & 3360 (two bands)
Secondary Amide	Amide I (C=O Stretch)	1680 - 1630 (strong)[5][7][8]	-	-
Secondary Amide	Amide II (N-H Bend)	1570 - 1515 (moderate to strong)[5][7]	-	~1620
Aromatic Ring	C-H Stretch	~3100 - 3000	-	~3100 - 3000
Aromatic Ring	C=C Stretch	~1600, ~1475	-	~1600, ~1480
Alkyl	C-H Stretch	2960 - 2850	2990 - 2890	2980 - 2860
Carboxylic Acid	C-O Stretch	1320 - 1210[4]	~1250 (C-O-C stretch)	-

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol outlines the steps for acquiring an FTIR spectrum of a solid sample, such as **4-(Mesitylamino)-4-oxobutanoic acid**, using an ATR-FTIR spectrometer.

Materials and Equipment:

- FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
- Solid sample of **4-(Mesitylamino)-4-oxobutanoic acid**
- Spatula
- Isopropanol or ethanol for cleaning
- Lint-free wipes

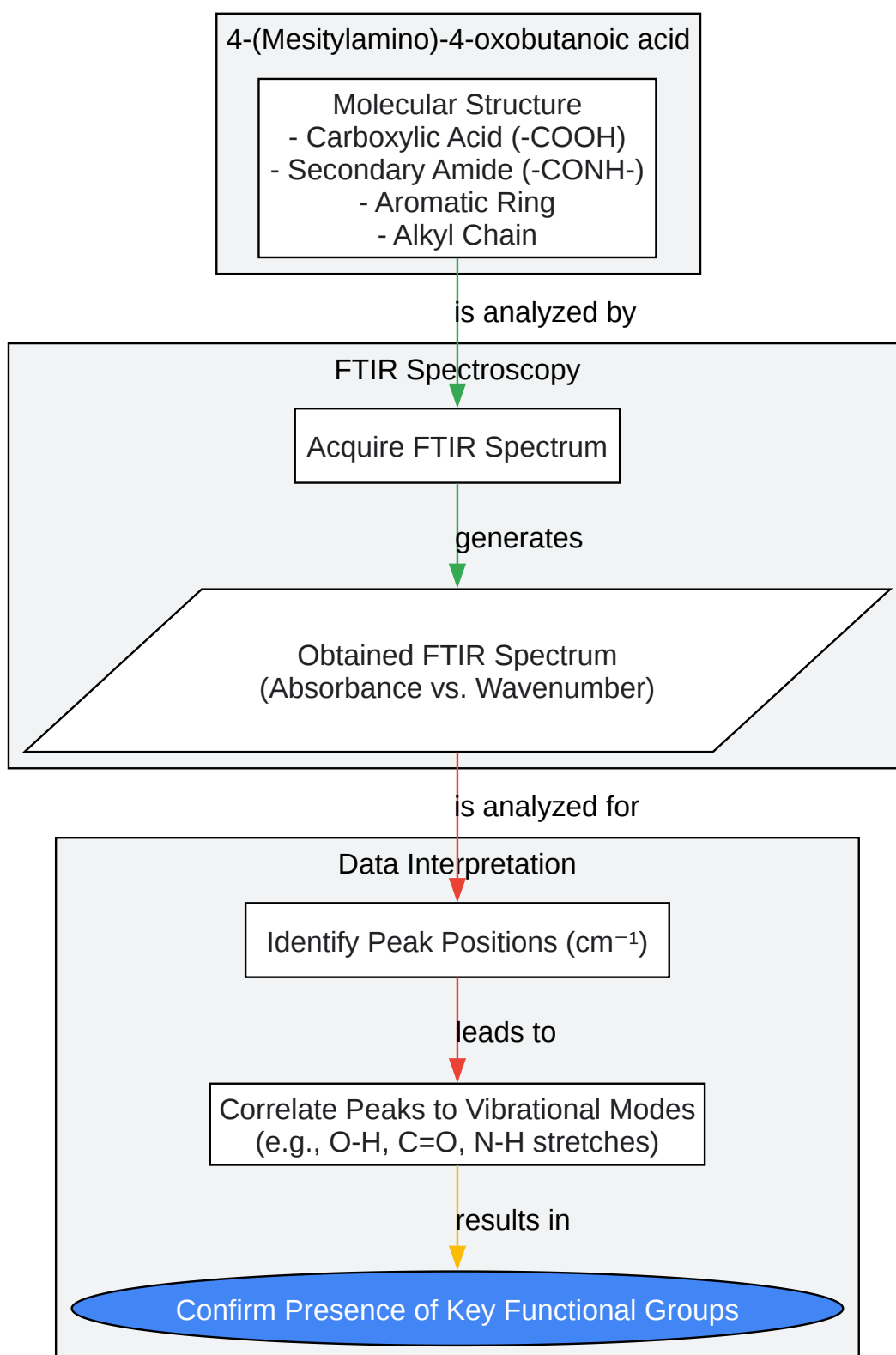
Procedure:

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
- Background Spectrum:
 - Clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or ethanol to remove any residues.
 - Allow the crystal to air dry completely.
 - Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
- Sample Application:
 - Place a small amount of the solid **4-(Mesitylamino)-4-oxobutanoic acid** powder onto the center of the ATR crystal using a clean spatula.
 - Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
- Spectrum Acquisition:

- Initiate the sample scan. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- The spectrum is usually collected in the mid-infrared range, typically from 4000 cm^{-1} to 400 cm^{-1} .
- Data Processing and Analysis:
 - The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm^{-1}).
 - Label the significant peaks and compare their positions with the expected values to identify the functional groups.
- Cleaning:
 - Release the pressure arm and remove the sample from the crystal.
 - Clean the ATR crystal and the press tip thoroughly with a solvent-dampened lint-free wipe.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the functional group analysis of **4-(Mesitylamino)-4-oxobutanoic acid** using FTIR spectroscopy.



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Caption: Workflow for FTIR functional group analysis.

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